5-(4-ethylphenyl)-2,3-dihydro-1H-indole
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Overview
Description
5-(4-ethylphenyl)-2,3-dihydro-1H-indole is a compound belonging to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. Indole derivatives are widely studied due to their presence in many natural products and pharmaceuticals. This compound, specifically, features an indole core with a 4-ethylphenyl substituent, making it a subject of interest for various synthetic and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethylphenyl)-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis is a well-known method where phenylhydrazines react with ketones or aldehydes in the presence of an acid catalyst to form indoles.
Another approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where an aryl halide reacts with an organoboron compound in the presence of a palladium catalyst and a base . This method is particularly useful for introducing various substituents on the indole ring.
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, the choice of solvents and catalysts is optimized to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(4-ethylphenyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-diones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the indole ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of dihydroindoles.
Substitution: Electrophilic substitution reactions occur readily on the indole ring due to the electron-rich nature of the system. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Indole-2,3-diones.
Reduction: Dihydroindoles.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
5-(4-ethylphenyl)-2,3-dihydro-1H-indole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-ethylphenyl)-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, which play a crucial role in mood regulation and other physiological processes . Additionally, the compound may inhibit certain enzymes involved in disease pathways, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound of the indole family, known for its wide range of biological activities.
2,3-Dihydro-1H-indole: A reduced form of indole with similar chemical properties.
5-Phenyl-2,3-dihydro-1H-indole: A structurally similar compound with a phenyl substituent instead of a 4-ethylphenyl group.
Uniqueness
5-(4-ethylphenyl)-2,3-dihydro-1H-indole is unique due to the presence of the 4-ethylphenyl substituent, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific targets and improve its pharmacokinetic properties compared to other indole derivatives.
Properties
IUPAC Name |
5-(4-ethylphenyl)-2,3-dihydro-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-2-12-3-5-13(6-4-12)14-7-8-16-15(11-14)9-10-17-16/h3-8,11,17H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIRNISATKILIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC3=C(C=C2)NCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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